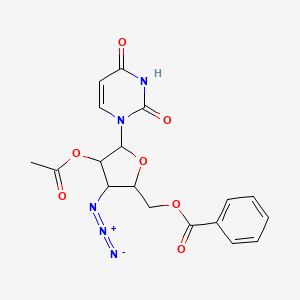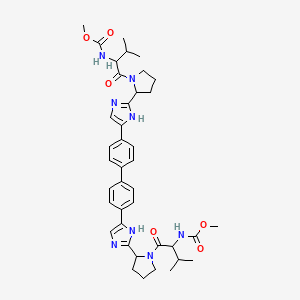![molecular formula C30H25N3O9 B12097850 [3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)
[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects through the inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
The synthesis of 2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine involves several steps. Typically, the process begins with the methylation of ribose, followed by the addition of benzoyl groups. The reaction conditions often include the use of ethyl acetate, pyridine, and potassium carbonate, with the mixture being heated to 60–70°C . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially enhancing its biological activity.
Reduction: This process can be used to modify the compound’s structure, making it more effective in targeting specific malignancies.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine has several scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their reactions.
Biology: The compound is utilized in research on DNA synthesis and repair mechanisms.
Medicine: Its antitumor properties make it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair, leading to the death of cancerous cells .
Comparison with Similar Compounds
2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine is unique compared to other purine nucleoside analogs due to its specific structure and the presence of benzoyl groups. Similar compounds include:
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Used in nucleoside synthesis.
β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another ribose-derived compound with similar applications. The uniqueness of 2’,3’,5’-Tri-O-benzoyl-2’-beta-C-methyl-6-azauridine lies in its enhanced antitumor activity and specific targeting of lymphoid malignancies
Properties
Molecular Formula |
C30H25N3O9 |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
[3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H25N3O9/c1-30(42-27(37)21-15-9-4-10-16-21)24(41-26(36)20-13-7-3-8-14-20)22(18-39-25(35)19-11-5-2-6-12-19)40-28(30)33-29(38)32-23(34)17-31-33/h2-17,22,24,28H,18H2,1H3,(H,32,34,38) |
InChI Key |
BKPAIHNXFCLIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)



![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)
![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)








